2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid
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Overview
Description
This compound is also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid . It is an unnatural amino acid derived from a C-H Activation methodology .
Synthesis Analysis
The synthesis of this compound involves a Pd-mediated C-C bond formation . More details about the synthesis process can be found in the documents regarding similar compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical and Chemical Properties Analysis
The compound has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . It has a density of 1.3±0.1 g/cm3, a boiling point of 725.0±60.0 °C at 760 mmHg, and a flash point of 392.3±32.9 °C . It has 8 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Liquid Crystallinity Applications
Fluorene derivatives, similar to 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid, have been studied for their liquid crystallinity properties. For example, 2-fluorenyl 4-alkylbenzoates were compared with biphenyl homologues to assess their liquid crystallinity values. The study found significant similarities in properties between certain fluorenyl derivatives and cyanobiphenyl homologues, suggesting potential applications in liquid crystal technology (Yamamoto et al., 2005).
Chemical Synthesis & Protecting Groups
The chemical versatility of fluorene derivatives is showcased in their use as protecting groups for amines, acids, alcohols, and other functional groups. For instance, the 9-phenyl-9-fluorenyl (PhF) group has been utilized as a protecting group due to its stability and ability to prevent racemization. Innovations in introducing the PhF group have been demonstrated, leading to rapid and efficient syntheses (Soley & Taylor, 2019).
Supramolecular Chemistry & Material Science
The compound of interest and its variants like N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine have attracted significant attention in biomedical research. Their unique structural and supramolecular features are pivotal in designing and developing novel hydrogelators, biomaterials, and therapeutics. Detailed studies have been conducted on the noncovalent interactions and supramolecular synthon patterns in crystal structures of such compounds, emphasizing their potential in biocomplexes and material science applications (Bojarska et al., 2020).
Fluorescence Sensing & Material Science
Some fluorene compounds have been synthesized for highly selective sensing of specific molecules and ions, demonstrating their utility in fluorescence sensing and material science. These compounds exhibit excellent selective recognition abilities, making them potential candidates for sensing and detection applications in various fields (Han et al., 2020).
Self-Assembly & Nanotechnology
Fluorene derivatives, like 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, have been found to form self-assembled structures under varying concentration and temperature conditions. These findings are significant for the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in peptide synthesis , suggesting that they may interact with various proteins or enzymes in the body.
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids, it is likely that it acts as a building block in the synthesis of larger peptide chains .
Biochemical Pathways
The compound may be involved in the synthesis of peptides, which are integral components of various biochemical pathways. Peptides play crucial roles in numerous biological processes, including signal transduction, immune response, and cell-to-cell communication .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific peptide that it helps synthesize. Peptides can have a wide range of biological effects, from acting as hormones or neurotransmitters to serving as structural components of cells .
Properties
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-18(25(28)29)15-17-11-13-19(14-12-17)27-26(30)31-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWYLYQAMFJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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